4-(Nitromethyl)benzonitrile
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Overview
Description
4-(Nitromethyl)benzonitrile is an organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a nitromethyl group (-CH2NO2) and a nitrile group (-CN) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Nitromethyl)benzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile derivatives. For instance, the nitration of 4-methylbenzonitrile can yield this compound under controlled conditions. Another method involves the reaction of benzyl cyanide with nitric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Nitromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Reduction: 4-(Aminomethyl)benzonitrile.
Oxidation: 4-(Carboxymethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Nitromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Nitromethyl)benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the methylene group.
4-Methylbenzonitrile: Similar structure but lacks the nitro group.
Benzonitrile: Basic structure without any substituents.
Properties
CAS No. |
42157-95-9 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-(nitromethyl)benzonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2 |
InChI Key |
XWJSTCOIIBMVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])C#N |
Origin of Product |
United States |
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